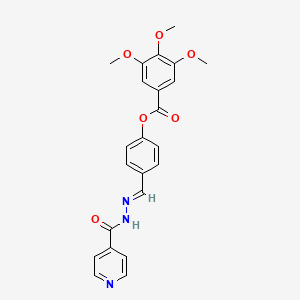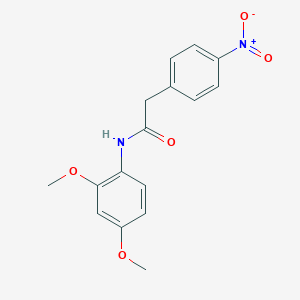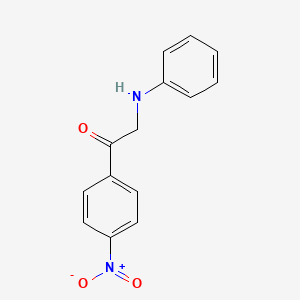
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide, also known as CBDMs, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of sulfonamides and has been synthesized using various methods.
科学研究应用
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have shown potential in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have anti-tumor effects on various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in cancer cells.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide is not fully understood. However, studies have suggested that N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide may inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide may also inhibit the activity of proteins involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have been shown to have various biochemical and physiological effects. Studies have suggested that N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide may induce oxidative stress in cancer cells, leading to cell death. N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide may also inhibit the activity of proteins involved in the regulation of angiogenesis, leading to the inhibition of tumor growth. In addition, N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have several advantages for lab experiments. They are relatively easy to synthesize and can be obtained in high purity. N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide are also stable under normal laboratory conditions and can be stored for long periods. However, N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have some limitations for lab experiments. They are insoluble in water, which can make it difficult to administer them to cells in culture. In addition, N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide can be toxic to cells at high concentrations, which can limit their use in certain experiments.
未来方向
There are several future directions for the research on N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide. One direction is to investigate the potential of N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide as a therapeutic agent in the treatment of cancer and other diseases. Another direction is to study the mechanism of action of N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide in more detail to understand how they exert their pharmacological effects. In addition, future research could focus on developing more efficient synthesis methods for N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide and exploring their potential for use in combination therapy with other drugs.
Conclusion
In conclusion, N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide are a promising compound for scientific research due to their potential pharmacological properties. They have shown anti-tumor effects on various cancer cell lines and have several biochemical and physiological effects. N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have advantages and limitations for lab experiments, and there are several future directions for research on N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide.
合成方法
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide can be synthesized using different methods. One of the most common methods is the reaction of 4-chlorobenzylamine with 2,6-dimethylbenzenesulfonyl chloride in the presence of a base. This reaction leads to the formation of N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide as a white solid.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-5-4-6-13(2)16(12)18(21(3,19)20)11-14-7-9-15(17)10-8-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYWERUSBQIRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5870160.png)

![ethyl 1-[(5-nitro-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5870177.png)

![methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate](/img/structure/B5870184.png)
![5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5870185.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methyl-3-phenylacrylamide](/img/structure/B5870191.png)
![1-ethyl-4-[(1-methylcyclohexyl)carbonyl]piperazine](/img/structure/B5870193.png)



